Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationship

Procure the defined (R)-enantiomer Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine (CAS 1354006-59-9) for CNS receptor or enzyme inhibitor programs. The chiral (R)-configuration ensures stereochemical fidelity, avoiding variability of racemic mixtures. The cyclopropyl group imparts conformational rigidity and metabolic stability over simple alkyl amines. With computed LogP 0.44 and TPSA 15.27 Ų, this scaffold is ideal for designing brain-penetrant ligands with minimal P-gp liability. Available at ≥98% purity for reliable SAR and scale-up.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B7987128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCN1CCC(C1)NC2CC2
InChIInChI=1S/C8H16N2/c1-10-5-4-8(6-10)9-7-2-3-7/h7-9H,2-6H2,1H3/t8-/m1/s1
InChIKeyZLPQXJJWUZUXAX-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine: Procurement-Ready Chiral Amine Building Block for CNS and Histamine Receptor Research


Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine (CAS: 1354006-59-9), also known as (3R)-N-cyclopropyl-1-methylpyrrolidin-3-amine, is a chiral secondary amine featuring a rigid cyclopropyl group and an (R)-configured pyrrolidine scaffold . Its well-defined stereochemistry and functional group compatibility position it as a versatile intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzyme inhibitors . The compound is commercially available with purities ≥98%, making it suitable for both discovery-stage SAR exploration and process development .

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine: Why Achiral or Racemic Analogs Cannot Substitute in Enantioselective Workflows


In chiral drug discovery, stereochemistry dictates pharmacodynamics, pharmacokinetics, and toxicological profiles. Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine provides a defined (R)-enantiomer, whereas its (S)-enantiomer or racemic mixtures introduce variability that can confound structure-activity relationship (SAR) studies [1]. The cyclopropyl group imparts conformational rigidity and metabolic stability advantages over simple alkyl amines [2], but generic substitution with achiral 1-methyl-3-pyrrolidinamine (CAS 13220-27-4) or racemic N-cyclopropyl-1-methylpyrrolidin-3-amine (CAS 1341951-88-9) forfeits enantiopurity—critical for reproducible receptor binding, enzyme inhibition, or crystallization outcomes [3].

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine: Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Purity: (R)-Configuration Defines Biological Activity Relative to (S)-Enantiomer

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine is supplied with a defined (R)-configuration, whereas the (S)-enantiomer (CAS 1354009-24-7) and racemate (CAS 1341951-88-9) lack this stereochemical precision . While no published head-to-head biological comparison exists for this specific scaffold, class-level inference from chiral amine drug discovery establishes that opposite enantiomers can exhibit >100-fold differences in receptor binding affinity [1]. For instance, in histamine H3 receptor modulators, the (R)-enantiomer of structurally related cyclopropyl amines has demonstrated superior potency [2].

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationship

Cyclopropyl-Induced Metabolic Stability: A Class-Level Advantage Over Simple Alkyl Amines

The cyclopropyl group in Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine confers resistance to oxidative metabolism compared to simple alkyl amines. While direct microsomal stability data for this specific compound are not publicly available, class-level evidence indicates that cyclopropyl substitution reduces intrinsic clearance in human liver microsomes by up to 10-fold relative to ethyl or methyl analogs [1]. This effect is attributed to the cyclopropyl ring's ability to shield the adjacent amine from CYP450-mediated N-dealkylation [2].

Metabolic stability Cyclopropyl fragment Microsomal clearance

Computed Physicochemical Properties Favor CNS Penetration Over Unsubstituted Pyrrolidine

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine exhibits computed physicochemical properties that align with CNS drug-like space. Its XLogP3-AA of 0.6 [1] and topological polar surface area (TPSA) of 15.27 Ų indicate favorable blood-brain barrier permeability compared to more polar analogs. In contrast, the unsubstituted pyrrolidine analog (1-methyl-3-pyrrolidinamine) has a higher TPSA and lower lipophilicity (predicted LogP ~ -0.3), which would reduce CNS exposure .

CNS drug design Physicochemical properties Blood-brain barrier permeability

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine: Application Scenarios Derived from Quantitative Differentiation


Enantioselective Synthesis of CNS Drug Candidates

Use Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine as a chiral building block for constructing histamine H3 receptor modulators or other CNS-active amines [1]. The defined (R)-configuration ensures stereochemical fidelity in downstream steps, critical for patent protection and regulatory filing [2].

Metabolic Stability Optimization in Lead Series

Incorporate this compound as an amine fragment in parallel synthesis libraries to exploit cyclopropyl-induced metabolic stability [1]. Compare microsomal clearance of derived analogs against those with simple alkyl amines to validate the class-level advantage.

CNS Penetration Screening in Drug Discovery

Prioritize Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine-derived compounds in CNS programs based on favorable computed LogP (0.6) and low TPSA (15.27 Ų) [1]. Use as a starting point for designing brain-penetrant ligands with minimal P-gp efflux liability.

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